

# Stability-Indicating HPLC Assay for Acrivastine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria. To ensure the quality, safety, and efficacy of pharmaceutical products containing acrivastine, a validated stability-indicating analytical method is crucial. This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of acrivastine, based on published scientific literature. The method is designed to separate acrivastine from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

## **Chromatographic Conditions**

A robust isocratic HPLC method has been developed for the analysis of **Acrivastine**. The following table summarizes the optimized chromatographic parameters for the assay.

Table 1: Optimized HPLC Method Parameters



Parameter	Value	
Column	Chromolith® Performance RP-18e (100 x 4.6 mm)	
Mobile Phase	Acetonitrile : 25 mM Sodium Dihydrogen Phosphate (pH 4.0) (22.5 : 77.5 v/v)[1]	
Flow Rate	5.0 mL/min[1]	
Detection Wavelength	254 nm[1]	
Column Temperature	40°C[1]	
Injection Volume	20 μL	
Run Time	Approximately 3 minutes	
Retention Time of Acrivastine	Approximately 2.08 minutes[1]	

## **Method Validation Summary**

The HPLC method has been validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation Parameter	Result	
Linearity Range	1.563 - 50 μg/mL[1]	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD)	0.40 μg/mL[1]	
Limit of Quantitation (LOQ)	0.782 μg/mL[1]	
Accuracy (% Recovery)	Within 98-102%	
Precision (% RSD)	< 2%	
Specificity	No interference from degradants observed[1]	



## **Forced Degradation Studies**

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. **Acrivastine** was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Table 3: Summary of Forced Degradation Results

Stress Condition	Treatment	Observation	% Degradation
Acid Hydrolysis	1 N HCl at 60°C for 4 hours	Significant degradation with the formation of three degradation products.	~21.39%
Alkaline Hydrolysis	1 N NaOH at 60°C for 4 hours	Significant degradation reported, but specific degradation percentage and products are not detailed in the available literature.	Not specified
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub> at room temperature for 24 hours	Some studies report slight degradation, while others indicate the formation of four degradation products.	Not specified
Thermal Degradation	70°C for 48 hours	Reported to be stable.	Not specified
Photolytic Degradation	Exposure to UV light (254 nm) for 24 hours	Conflicting reports exist. Some studies indicate stability, while others report the formation of multiple degradation products.	Not specified



Note: There are conflicting reports in the literature regarding the stability of **acrivastine** under photolytic and oxidative conditions. Further investigation may be required to confirm the degradation pathways under these specific stress conditions.

# **Experimental Protocols**Preparation of Solutions

- Mobile Phase: Prepare a 25 mM solution of sodium dihydrogen phosphate and adjust the pH to 4.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the ratio of 77.5:22.5 (v/v).
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Acrivastine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 20, 40, 50 µg/mL).

### **Sample Preparation**

- For Drug Substance: Accurately weigh a quantity of the drug substance, dissolve in the mobile phase, and dilute to a suitable concentration within the linearity range.
- For Dosage Forms (e.g., Capsules): Empty and weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powder equivalent to a known amount of acrivastine, transfer to a volumetric flask, dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution, and filter the solution before injection.

## **Forced Degradation Protocol**

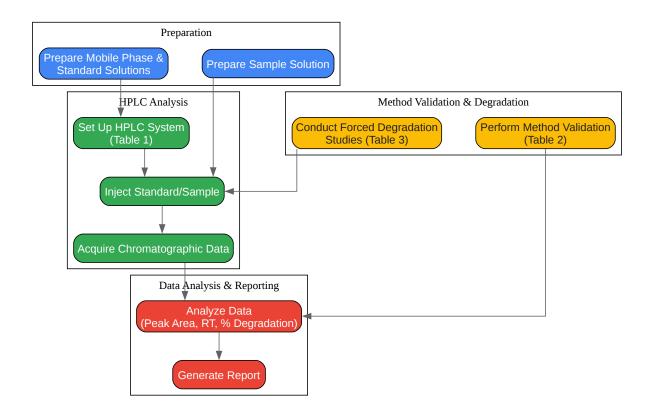
 Acid Hydrolysis: To 1 mL of the acrivastine stock solution, add 1 mL of 1 N HCl. Keep the solution at 60°C for 4 hours. Cool and neutralize with 1 N NaOH. Dilute with the mobile phase to a suitable concentration.



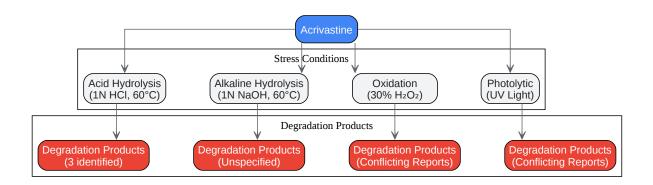
- Alkaline Hydrolysis: To 1 mL of the acrivastine stock solution, add 1 mL of 1 N NaOH. Keep
  the solution at 60°C for 4 hours. Cool and neutralize with 1 N HCl. Dilute with the mobile
  phase to a suitable concentration.
- Oxidative Degradation: To 1 mL of the **acrivastine** stock solution, add 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration.
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. After exposure, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.

### **Visualizations**









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#### References

- 1. researchgate.net [researchgate.net]
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